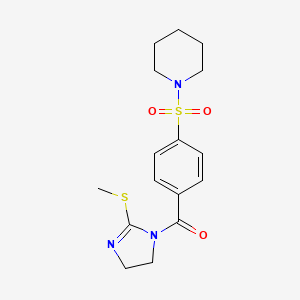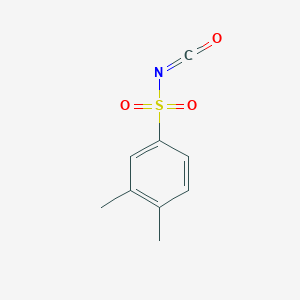
3,4-Dimethylbenzenesulfonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3,4-Dimethylbenzenesulfonyl isocyanate, is a derivative of benzenesulfonyl isocyanate with two methyl groups attached to the benzene ring. This structure suggests that it could be a reactive intermediate in the synthesis of various organic compounds, potentially useful in the development of pharmaceuticals or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to this compound involves the use of sulfonyl groups and isocyanate functionalities. For instance, tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) was synthesized through a reaction involving 3,4-dimethylbenzenesulfonic acid, indicating the reactivity of the sulfonyl group in such compounds . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the chemical versatility of the sulfonyl and isocyanate groups in creating complex molecules .
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be quite complex. For example, the structure of tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) features a trigonal bipyramidal coordination around the bismuth atom . The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized by X-ray single crystal diffraction, revealing the intricacies of their molecular geometry .
Chemical Reactions Analysis
The reactivity of the sulfonyl and isocyanate groups allows for a variety of chemical reactions. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of a sulfonyl-containing compound with dimethyl-dichlorosilane, showcasing the potential for creating heterocyclic compounds . Moreover, the spectrophotometric determination of aromatic diisocyanates suggests that the isocyanate group can participate in reactions yielding colored products, which could be useful in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds can be inferred from their structural analogs. For example, the poor water solubility of a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, indicates that substitutions on the benzene ring can significantly affect solubility . The crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, with short O⋯H-C contacts, suggests potential intermolecular interactions that could influence the compound's solid-state properties .
科学的研究の応用
Synthesis and Chemical Reactions
Isocyanates, including those structurally similar or related to 3,4-Dimethylbenzenesulfonyl isocyanate, are crucial in producing carbamates, ureas, and other derivatives due to their reactivity. For instance, arylsulfonyl isocyanates have been substituted with dimethylaminopyridinium carbamoylides as safer alternatives for producing such chemicals, addressing concerns related to toxicity and hazardous chemical handling (Sa̧czewski, Kornicka, & Brzozowski, 2006). Additionally, research on the photolysis of dimethylcarbamoyl azide has identified pathways to synthesize dimethylamino isocyanate, highlighting the diverse chemical landscapes accessible via isocyanate chemistry (Pasinszki, Krebsz, Tarczay, & Wentrup, 2013).
Catalysis and Polymerization
Isocyanates play a significant role in catalysis and the development of polymers with tailored properties. For example, the catalytical rearrangement of 1,6-dihydro-S-tetrazine with isocyanate over different catalysts yields compounds with potential anticancer activity, demonstrating the intersection of isocyanate chemistry with biomedical research (Hu Wei, 2002). In materials science, the cyclotrimerization of isocyanates has been used to synthesize networked polymers featuring isocyanurate structures, enhancing thermal stability and enabling control over the flexibility of the resulting materials (Moritsugu, Sudo, & Endo, 2011).
Electrochemical Applications
In the realm of electrochemistry, p-toluenesulfonyl isocyanate has been explored as an electrolyte additive to enhance the performance of lithium-ion batteries. Its addition results in the formation of a stable film on the cathode surface, improving discharge capacity retention and rate capability, which are crucial for high-performance energy storage systems (Dong, Wang, Yao, Li, Zhang, Ru, & Ren, 2017).
作用機序
Target of Action
The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
The interaction of this compound with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .
Pharmacokinetics
Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .
Safety and Hazards
Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They can also cause marked inflammation upon direct skin contact . Workers potentially exposed to isocyanates should take necessary precautions to prevent exposure .
特性
IUPAC Name |
3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVMOMJBMYCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

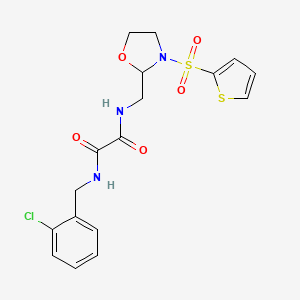

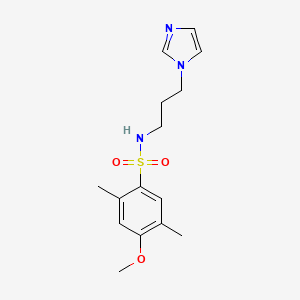
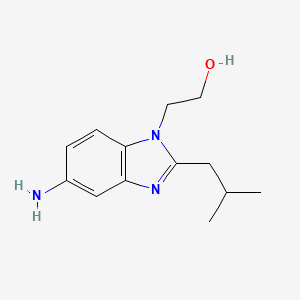
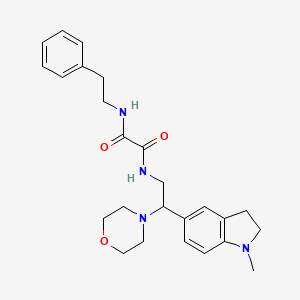
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
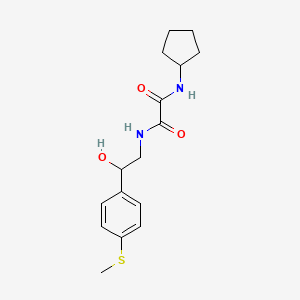
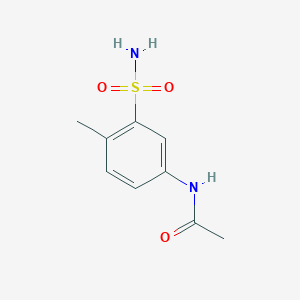
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
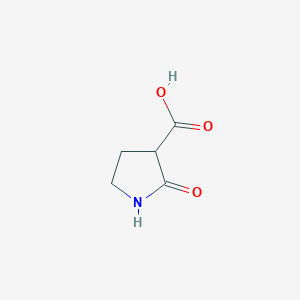
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)
